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Compound of Interest

Compound Name: 8-Fluoro-6-methylquinoline

CAS No.: 1050910-73-0

Cat. No.: B1359758

Get Quote

8-Fluoro-6-methylquinoline is a substituted quinoline with the molecular formula C₁₀H₈FN.[1]

The strategic placement of a fluorine atom at the C8 position and a methyl group at the C6

position imparts a unique electronic and steric profile, which dictates its physical properties,

reactivity, and biological potential.

Identity and Physical Properties
A summary of the key identification and computed physical properties for 8-Fluoro-6-
methylquinoline is presented below. It is important to note that while some suppliers list the

compound, comprehensive experimental data such as melting and boiling points are not widely

published in peer-reviewed literature. The data for related isomers and parent compounds are

provided for context.
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Property 8-Fluoro-6-methylquinoline
Notes and Comparative
Data

Molecular Formula C₁₀H₈FN [1][2]

Molecular Weight 161.18 g/mol [1]

CAS Number 1050910-73-0 [3]

Appearance
Not specified (likely liquid or

low-melting solid)

6-Methylquinoline is a pale

yellow liquid.[4] 8-

Methylquinoline is a liquid.

Predicted XlogP 2.6

A measure of lipophilicity.[2]

For comparison, 8-

fluoroquinoline has an XLogP3

of 2.2[5] and 6-methylquinoline

is 2.57.[4]

Boiling Point Not available

For comparison, 8-

methylquinoline boils at 143 °C

at 34 mmHg. 6-Methylquinoline

boils at 256-260 °C.[6]

Density Not available

For comparison, 8-

methylquinoline has a density

of 1.052 g/mL at 25 °C. 6-

Methylquinoline is 1.067 g/mL

at 20 °C.[6]

Spectroscopic Signature Analysis
The structural characterization of 8-Fluoro-6-methylquinoline relies on standard

spectroscopic techniques. While a definitive experimental spectrum requires empirical

measurement, a predictive analysis based on the constituent parts of the molecule and data

from related compounds provides a strong indication of the expected spectral features.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the quinoline core and a singlet for the methyl group. The protons on the

carbocyclic ring (positions 5 and 7) will appear as singlets or narrow doublets due to the
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substitution pattern. The protons on the heterocyclic ring (positions 2, 3, and 4) will exhibit

characteristic coupling patterns. The methyl group protons (C6-CH₃) should appear as a

singlet around 2.5 ppm.

¹³C NMR: The carbon spectrum will display ten distinct signals corresponding to each carbon

atom in the molecule. The carbon atom attached to the fluorine (C8) will show a large one-

bond coupling constant (¹JCF), a hallmark of organofluorine compounds. Spectroscopic data

for 8-fluoroquinoline is available and can serve as a reference.[7][8]

¹⁹F NMR: The fluorine NMR spectrum will show a singlet, as there are no other fluorine

atoms in the molecule with which to couple. The chemical shift will be indicative of a fluorine

atom attached to an aromatic ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the

molecular formula by providing a highly accurate mass of the molecular ion ([M]+• or

[M+H]+).[9] For C₁₀H₈FN, the predicted monoisotopic mass is 161.06407 Da.[2] The

fragmentation pattern would likely involve the loss of H, CH₃, or HCN, which is characteristic

of quinoline derivatives.[10]

Section 2: Synthesis and Purification Strategy
The synthesis of substituted quinolines is a well-established area of organic chemistry. While a

specific published procedure for 8-Fluoro-6-methylquinoline is not readily available, a reliable

synthesis can be designed based on classical methods such as the Skraup or Doebner-von

Miller reaction. The causality behind this choice is the commercial availability of the necessary

precursors. A plausible and efficient approach involves the reaction of 2-fluoro-4-methylaniline

with an α,β-unsaturated carbonyl compound.

Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of 8-
Fluoro-6-methylquinoline.
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Synthesis Workflow for 8-Fluoro-6-methylquinoline

Reaction Stage

Workup & Isolation

Purification & Analysis

2-Fluoro-4-methylaniline
+ Glycerol (Acrolein precursor)

Skraup Synthesis:
- H₂SO₄ (acid catalyst)

- Oxidizing Agent (e.g., nitrobenzene)
- Heat

Charge Reactor

Basification
(e.g., with NaOH solution)

Cool and Quench

Organic Extraction
(e.g., with Dichloromethane)

Dry Organic Layer
(e.g., with Na₂SO₄)

Solvent Removal
(Rotary Evaporation)

Column Chromatography
(Silica Gel)

Characterization:
- NMR (¹H, ¹³C, ¹⁹F)

- HRMS
- IR

Pure 8-Fluoro-6-methylquinoline
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Caption: Proposed workflow for the synthesis of 8-Fluoro-6-methylquinoline.
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Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful isolation of the product with the correct

analytical data confirms the efficacy of the procedure.

Reactor Setup: Under a nitrogen atmosphere in a chemical fume hood, equip a 250 mL

three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a

thermocouple.

Charging Reagents: To the flask, add concentrated sulfuric acid (60 mL) with caution due to

the exothermic nature of subsequent additions. Slowly add 2-fluoro-4-methylaniline (0.1

mol).

Addition of Precursor: While stirring, slowly add glycerol (0.3 mol). An exothermic reaction

will occur. Maintain the temperature below 120°C during the addition.

Addition of Oxidant: Once the initial exotherm subsides, add an oxidizing agent, such as

arsenic pentoxide or nitrobenzene (0.05 mol), in portions.

Reaction: Heat the mixture to 130-140°C and maintain for 3-4 hours. The reaction progress

can be monitored by thin-layer chromatography (TLC).

Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture

over crushed ice (500 g).

Workup - Basification: Neutralize the acidic solution by slowly adding a 40% aqueous sodium

hydroxide solution until the pH is > 9. This must be done in an ice bath to control the

exotherm.

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with

dichloromethane (3 x 100 mL).

Isolation: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous

sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel, eluting with a

hexane/ethyl acetate gradient to afford pure 8-Fluoro-6-methylquinoline.

Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR

spectroscopy.

Section 3: Chemical Reactivity and Derivatization
The reactivity of 8-Fluoro-6-methylquinoline is governed by the electronic properties of the

quinoline ring, modulated by the inductive effect of the fluorine atom and the

hyperconjugative/inductive effect of the methyl group.

Influence of Substituents: The fluorine at C8 is a strongly electron-withdrawing group, which

deactivates the carbocyclic ring towards electrophilic aromatic substitution and makes the

nitrogen atom less basic compared to quinoline itself. The methyl group at C6 is a weak

electron-donating group, which activates the carbocyclic ring.

Key Reactivity Sites: The molecule offers several sites for further chemical modification,

making it a versatile building block. This is crucial for its application in drug discovery, where

systematic structural modifications are used to optimize biological activity.
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Key Reactivity Sites of 8-Fluoro-6-methylquinoline

N Atom (Site A)

• N-Oxidation
• Quaternization (Alkylation)

• Coordination to Metals

Methyl Group (Site B)

• C-H Activation/Alkenylation
• Radical Halogenation

• Oxidation to -CHO, -COOH

Aromatic Ring (Site C)

• Electrophilic Substitution
  (e.g., Nitration, Halogenation)

• Nucleophilic Substitution (if activated)

Click to download full resolution via product page

Caption: Potential sites for chemical modification on the 8-Fluoro-6-methylquinoline scaffold.

Site A (Quinoline Nitrogen): The lone pair on the nitrogen atom allows for reactions such as

N-oxide formation, quaternization with alkyl halides, and coordination to metal centers.

Site B (Methyl Group): The C-H bonds of the methyl group are susceptible to activation. For

instance, palladium-catalyzed C-H fluorination and cobalt-catalyzed C(sp³)–H bond

alkenylation have been reported for 8-methylquinoline, suggesting similar transformations

are possible here.[11] This site can also be functionalized via radical halogenation or

oxidation to the corresponding aldehyde or carboxylic acid.

Site C (Aromatic Ring): The quinoline ring can undergo electrophilic aromatic substitution.

The directing effects of the existing substituents (activating methyl at C6, deactivating fluoro

at C8) will determine the position of new substituents (likely C5 or C7).
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Section 4: Applications in Drug Discovery and
Research
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of

numerous approved drugs.[12] They exhibit a wide range of biological activities, including

anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[13][14][15]

The specific structural motifs of 8-Fluoro-6-methylquinoline make it a highly attractive

building block for modern drug discovery programs:

Metabolic Stability: The introduction of a fluorine atom is a common strategy to block sites of

metabolic oxidation, thereby increasing the half-life of a drug candidate. The C8 position is a

plausible site for enzymatic hydroxylation, and the presence of fluorine can prevent this.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological

targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the

binding affinity and potency of a molecule.

Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which

can enhance membrane permeability and oral bioavailability.

Scaffold for Targeted Therapies: The isomer 6-Fluoro-8-methylquinoline is listed as a building

block for protein degraders.[16] This suggests that 8-Fluoro-6-methylquinoline could be

similarly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or

molecular glues, which represent a cutting-edge modality in drug discovery.

Section 5: Safety and Handling
No specific safety data sheet (SDS) for 8-Fluoro-6-methylquinoline is publicly available.

However, based on data for structurally related compounds, appropriate precautions must be

taken.

Potential Hazards: 8-Fluoroquinoline is known to cause skin irritation, serious eye irritation,

and may cause respiratory irritation.[5] Methylquinolines are considered harmful if swallowed

and can cause skin irritation.[17][18] Therefore, 8-Fluoro-6-methylquinoline should be

handled as a hazardous chemical.
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Recommended Precautions:

Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of vapors.[19] Ensure that an eyewash station and safety shower are

readily accessible.[17]

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment,

including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles

that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European

Standard EN166.[18][19]

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[17] Wash

hands thoroughly after handling.

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from

strong oxidizing agents.[17]

Conclusion
8-Fluoro-6-methylquinoline is a strategically designed heterocyclic compound with significant

potential as a building block in advanced chemical research, particularly in the realm of drug

discovery. Its unique combination of a quinoline core, a metabolically robust fluorine

substituent, and a functionalizable methyl group provides a versatile platform for the synthesis

of novel therapeutic agents. While comprehensive experimental data remains to be published,

established principles of organic chemistry allow for the confident prediction of its properties

and reactivity, enabling its immediate integration into research and development programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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